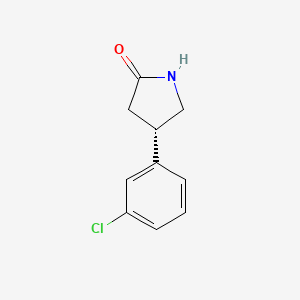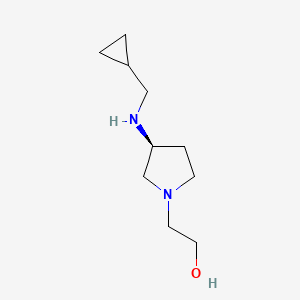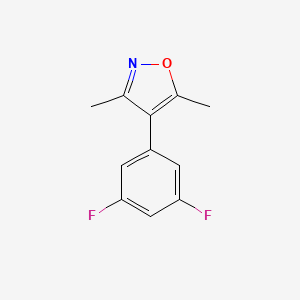
4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole is a chemical compound characterized by the presence of a difluorophenyl group and a dimethylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the coupling of 3,5-difluorophenyl boronic acid with a suitable halogenated isoxazole derivative under the catalysis of palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites . This interaction can affect the breakdown of neurotransmitters and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds share the difluorophenyl group and have been studied for their anticancer properties.
[1,2,4]triazolo[4,3-c]-pyrimidine derivatives: These compounds undergo similar chemical reactions and have applications in antiviral research.
Uniqueness
4-(3,5-Difluorophenyl)-3,5-dimethylisoxazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a difluorophenyl group and a dimethylisoxazole ring makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H9F2NO |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C11H9F2NO/c1-6-11(7(2)15-14-6)8-3-9(12)5-10(13)4-8/h3-5H,1-2H3 |
InChI Key |
OUASNLWPGYXEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



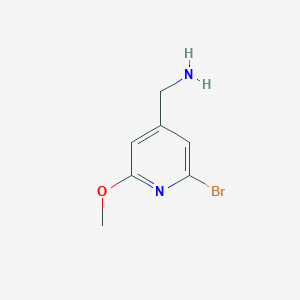
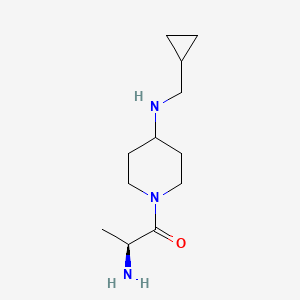
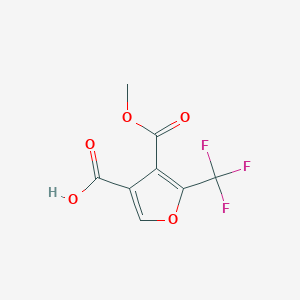

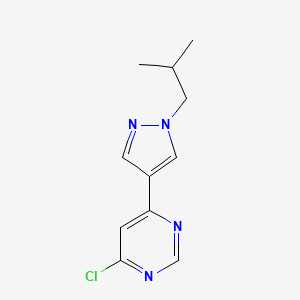

![5H-Pyrrolo[2,1-c][1,2,4]triazol-7(6H)-one](/img/structure/B11794150.png)

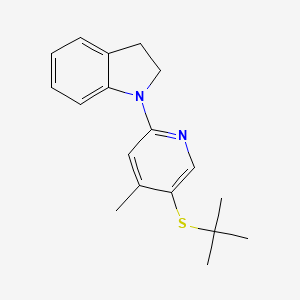

![2-amino-1-[(2S)-2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B11794174.png)
